Plantaricin EF Plantaricin EF
Brand Name: Vulcanchem
CAS No.:
VCID: VC3668689
InChI:
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Molecular Formula:
Molecular Weight:

Plantaricin EF

CAS No.:

Cat. No.: VC3668689

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Plantaricin EF -

Specification

Introduction

Structure and Composition

A distinctive feature of Plantaricin EF, shared with all other identified two-peptide bacteriocins, is the presence of GxxxG motifs . These motifs, along with GxxxG-like sequences, are known to mediate helix-helix interactions in membrane proteins and play a crucial role in the functionality of the bacteriocin . Specifically, the G5xxxG9 motif in PlnE and the S26xxxG30 motif in PlnF have been identified as particularly important for the interaction between the two peptides .

Table 1: Structural Characteristics of Plantaricin EF Peptides

CharacteristicPlnEPlnF
Length (amino acids)3334
Key motifG5xxxG9S26xxxG30
Important residuesTyr6, Arg13, Asp17, Gly20, Gly24Lys15, Asp22, Arg8, Arg11
Terminal orientation in membraneN-terminus: inside
C-terminus: outside
N-terminus: outside
C-terminus: inside

Mechanism of Action

Membrane Interaction

Plantaricin EF exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane . When the two peptides, PlnE and PlnF, come together in the target cell membrane, they form a functional unit that creates pores or otherwise disrupts membrane integrity . This disruption leads to the leakage of essential cellular components and eventually cell death .

Studies using liposomes and viable bacteria have demonstrated that Plantaricin EF causes rapid and significant bacterial lysis . This has been verified through multiple experimental approaches, including measuring the release of ATP from treated bacterial cells and monitoring membrane permeabilization using fluorescent dyes such as Sytox Green . When applied to Staphylococcus epidermidis, Plantaricin EF caused immediate increases in turbidity, indicating rapid bacterial lysis . Neither PlnE nor PlnF alone displayed significant antimicrobial activity, confirming that both peptides are required for effective function .

Antimicrobial Activity

Spectrum of Activity

Plantaricin EF exhibits antimicrobial activity against a range of bacterial strains, primarily other lactic acid bacteria and closely related species . In laboratory studies, various indicator strains have been used to assess the antimicrobial potency of Plantaricin EF, including Lactobacillus curvatus LTH 1174, Lactobacillus viridescens NCDO 1655, Pediococcus pentosaceus NCDO 990, and Pediococcus acidilatici NCDO 521 . Among these, L. curvatus LTH 1174 has been identified as approximately 10 times more sensitive to wild-type Plantaricin EF than the other indicator strains .

Beyond lactic acid bacteria, Plantaricin EF has demonstrated significant activity against Staphylococcus epidermidis, a common skin bacterium that can cause opportunistic infections, particularly in healthcare settings . This broader spectrum of activity highlights the potential of Plantaricin EF as an antimicrobial agent for various applications.

Potency and Efficiency

The antimicrobial potency of Plantaricin EF has been quantified through determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values . For S. epidermidis, the MIC and MBC values for Plantaricin EF were determined to be 12.5 μM and 25 μM, respectively . In comparison, another two-peptide bacteriocin, Plantaricin JK (PlnJK), exhibited MIC and MBC values of 25 μM and 50 μM against the same organism, indicating that Plantaricin EF is more potent .

A notable characteristic of Plantaricin EF is the rapid onset of its antimicrobial effect. When added to bacterial suspensions, it causes immediate increases in turbidity, indicative of rapid bacterial lysis . The speed of action was further confirmed by measuring ATP release from S. epidermidis after treatment with different concentrations of Plantaricin EF, which showed peak lysis occurring after just 4 minutes .

Table 2: Antimicrobial Activity of Plantaricin EF against S. epidermidis

ParameterPlantaricin EFPlantaricin JK
MIC (μM)12.525
MBC (μM)2550
Time to peak lysis4 min2 min
Individual peptides activityInactive aloneInactive alone

Structure-Function Relationship

GxxxG Motifs

The functionality of Plantaricin EF is closely tied to specific structural elements within the PlnE and PlnF peptides, particularly the GxxxG and GxxxG-like motifs . These motifs are known to facilitate helix-helix interactions in membrane proteins and have been extensively studied through mutagenesis experiments . By systematically mutating each of these motifs and assessing the resulting impact on antimicrobial activity, researchers have identified which specific motifs are critical for function .

Mutagenesis studies have revealed that the G5xxxG9 motif in PlnE and the S26xxxG30 motif in PlnF are particularly important for helix-helix interactions and, consequently, for the antimicrobial activity of Plantaricin EF . Substitutions at these positions generally resulted in significant reductions in antimicrobial activity, particularly when the substituted amino acids had bulky side chains that could sterically hinder the close association of the helices . These findings highlight the importance of these specific motifs in mediating the interaction between PlnE and PlnF.

Peptide Orientation and Interaction

The relative orientation of PlnE and PlnF in target cell membranes has been investigated using fusion polypeptides and molecular dynamics simulations . The results indicate that the two peptides interact in an antiparallel manner, with the C-terminus of PlnE and N-terminus of PlnF positioned on the outer part of the target cell membrane, and the N-terminus of PlnE and C-terminus of PlnF on the inner part .

Application AreaPotential UseAdvantage
MedicalAntibiotic adjuvantEnhances antibiotic efficacy by 30-500 fold
MedicalTreatment of S. epidermidis infectionsRapid bactericidal action
Food PreservationNatural antimicrobialSafe, produced by food-grade organisms
BiotechnologyModel for two-peptide bacteriocinsWell-characterized structure-function relationship

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